

Commercial Suppliers and Applications of High-Purity 1-Palmitoyl-sn-glycerol 3-Phosphate

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Compound of Interest

Compound Name: 1-Palmitoyl-sn-glycerol 3-phosphate

Cat. No.: B1236805

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers of high-purity **1-palmitoyl-sn-glycerol 3-phosphate** (LPA 16:0), along with detailed application notes and experimental protocols for its use in research and drug development.

Introduction

1-Palmitoyl-sn-glycerol 3-phosphate, also known as lysophosphatidic acid (LPA) 16:0, is a bioactive glycerophospholipid that acts as a potent signaling molecule.^[1] It is involved in a myriad of cellular processes, including cell proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1 through 6 (LPA₁₋₆).^{[1][2][3]} Its role in various physiological and pathological conditions, such as cancer, fibrosis, and inflammation, has made it a significant target for drug discovery and a valuable tool in biomedical research.^{[1][4]}

Commercial Suppliers of High-Purity 1-Palmitoyl-sn-glycerol 3-Phosphate

A variety of chemical and life science companies supply high-purity **1-palmitoyl-sn-glycerol 3-phosphate** for research purposes. The following table summarizes key information from

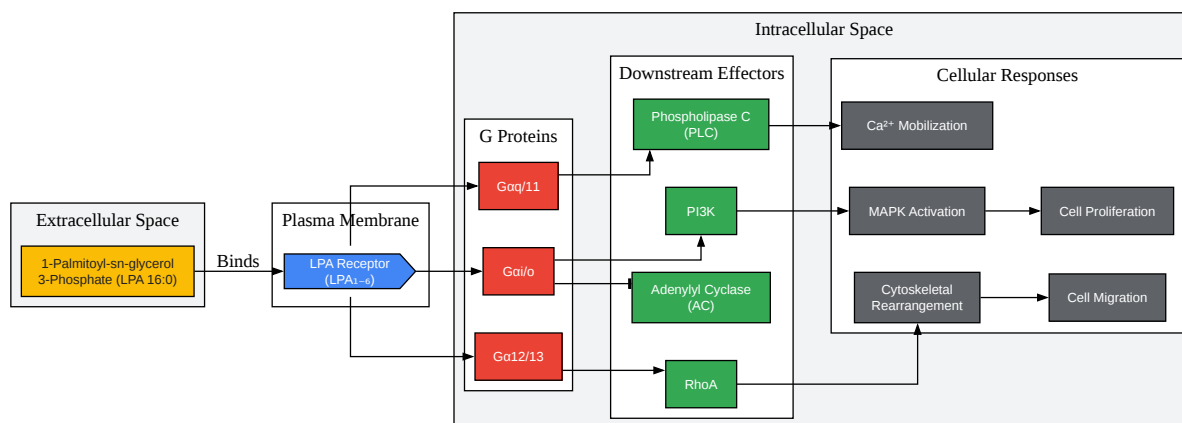
several prominent suppliers. Please note that catalog numbers, product sizes, and purity levels are subject to change and should be verified on the supplier's website.

Supplier	Product Name(s)	Catalog Number(s)	Purity	Available Form(s)	Storage Conditions
Avanti Polar Lipids (distributed by Sigma-Aldrich)	16:0 LPA (1-palmitoyl-sn-glycero-3-phosphate)	857130P	>99%	Powder	-20°C
Cayman Chemical	1-Palmitoyl-2-hydroxy-sn-glycero-3-PA	62215	≥98%	Solution or Solid	-20°C
1-Palmitoyl-2-hydroxy-sn-glycero-3-PA (sodium salt)	10010003	≥98%	Solution or Solid	-20°C	
MedChemExpress	1-Palmitoyl-sn-glycerol 3-phosphate	HY-126967A	99.0%	Solid	-80°C for 6 months; -20°C for 1 month[3][5]
ChemScene	1-Palmitoyl-sn-glycerol 3-phosphate sodium salt	CS-0448686	≥98%	Solid	-20°C, sealed, away from moisture[6]
Gentaur	1-Palmitoyl-sn-glycerol 3-phosphate	804-HY-126967A	99.0%	Solid	Not specified

Signaling Pathways

LPA 16:0 exerts its biological effects by binding to its cognate LPA receptors, which are coupled to various heterotrimeric G proteins, including $G_{\alpha i/o}$, $G_{\alpha \phi/11}$, $G_{\alpha 12/13}$, and $G_{\alpha s}$.^[1] Activation of

these receptors triggers a cascade of downstream signaling events that regulate diverse cellular functions.



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Caption: Simplified LPA 16:0 signaling pathways.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to study the biological activity of **1-palmitoyl-sn-glycerol 3-phosphate**.

Cell Proliferation Assay (XTT Assay)

This protocol is adapted from a study on the effects of different LPA species on human bone marrow-derived mesenchymal stem cells (hBM-dMSCs).[6]

Objective: To determine the effect of LPA 16:0 on cell proliferation.

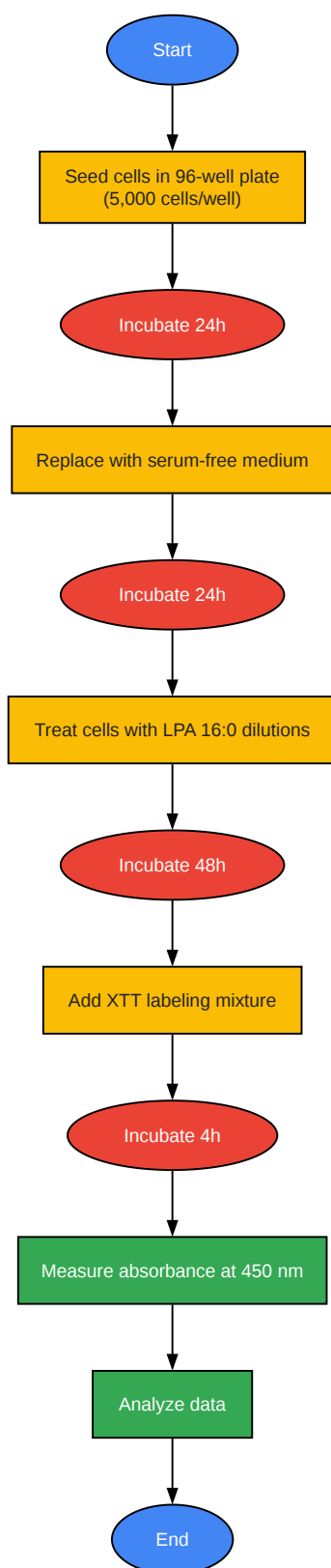
Materials:

- hBM-dMSCs (or other cell line of interest)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Serum-free medium (SFM)
- **1-palmitoyl-sn-glycerol 3-phosphate** (LPA 16:0)
- Human Serum Albumin (HSA, fatty acid-free)
- XTT cell proliferation assay kit
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Serum Starvation:** After 24 hours, replace the medium with 100 μ L of SFM and incubate for another 24 hours to synchronize the cells.
- **LPA 16:0 Preparation:** Prepare stock solutions of LPA 16:0 in a suitable solvent (e.g., ethanol or a solution containing fatty acid-free HSA to improve solubility and mimic physiological conditions).^[7] Prepare serial dilutions of LPA 16:0 in SFM to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10 μ M).
- **Cell Treatment:** Replace the SFM with 100 μ L of the prepared LPA 16:0 dilutions. Include a negative control (SFM alone) and a positive control (complete medium).
- **Incubation:** Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
- **XTT Assay:**

- Prepare the XTT labeling mixture according to the manufacturer's instructions.
- Add 50 μ L of the XTT labeling mixture to each well.
- Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
- Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the data as a percentage of the negative control.



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Caption: Workflow for the XTT cell proliferation assay.

Cell Migration Assay (Transwell Assay)

This protocol is based on a general chemotaxis assay for LPA receptor antagonists.^[8]

Objective: To quantify the chemotactic effect of LPA 16:0 on a specific cell type.

Materials:

- Cell line of interest (e.g., A2058 melanoma cells)
- Complete culture medium
- Serum-free medium (SFM)
- **1-palmitoyl-sn-glycerol 3-phosphate** (LPA 16:0)
- Transwell inserts (e.g., 8 µm pore size) for a 24-well plate
- 24-well plate
- Trypsin-EDTA
- Crystal violet staining solution
- Cotton swabs

Procedure:

- Cell Preparation:
 - Culture cells to 80-90% confluency.
 - Serum-starve the cells for 18-24 hours in SFM.
 - On the day of the assay, detach the cells using Trypsin-EDTA, neutralize, and centrifuge.
 - Resuspend the cell pellet in SFM and adjust the concentration to 1×10^6 cells/mL.
- Assay Setup:

- Lower Chamber: Add 600 μ L of SFM containing the desired concentration of LPA 16:0 (e.g., 100 nM to 1 μ M) to the lower wells of the 24-well plate. Include a negative control (SFM alone).
- Upper Chamber: Place the transwell inserts into the wells. Pipette 100 μ L of the cell suspension (1×10^5 cells) into the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours. The optimal incubation time should be determined empirically.
- Staining and Quantification:
 - Carefully remove the transwell inserts.
 - Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
 - Stain the migrated cells with 0.5% crystal violet solution for 20 minutes.
 - Gently wash the inserts with water to remove excess stain.
 - Allow the inserts to air dry.
- Data Acquisition:
 - Visualize and count the migrated cells in several random fields of view under a microscope.
 - Alternatively, elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm.
- Data Analysis: Calculate the average number of migrated cells or average absorbance for each condition. Subtract the background migration (negative control) from all values.

Liposome Preparation by Thin-Film Hydration

This is a general protocol for preparing unilamellar liposomes, which can be used to study lipid-protein interactions or as a delivery vehicle.^{[9][10]}

Objective: To prepare small unilamellar vesicles (SUVs) containing **1-palmitoyl-sn-glycerol 3-phosphate**.

Materials:

- **1-palmitoyl-sn-glycerol 3-phosphate** (LPA 16:0)
- Other lipids as required (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
- Chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v)
- Round-bottom flask
- Rotary evaporator
- Hydration buffer (e.g., PBS, pH 7.4)
- Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the desired amount of LPA 16:0 and any other lipids in the organic solvent in the round-bottom flask.
 - Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
 - Dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
- Hydration:

- Hydrate the lipid film by adding the hydration buffer. The temperature of the buffer should be above the phase transition temperature (T_c) of the lipid with the highest T_c .
- Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
- Extrusion:
 - Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
 - Transfer the MLV suspension to one of the extruder syringes.
 - Pass the suspension through the membrane back and forth for an odd number of times (e.g., 21 times). This will produce a translucent suspension of small unilamellar vesicles (SUVs).
- Storage: Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week, as their stability can vary.

Conclusion

1-Palmitoyl-sn-glycerol 3-phosphate is a critical signaling lipid with a wide range of biological functions. The availability of high-purity LPA 16:0 from various commercial suppliers, coupled with established experimental protocols, enables researchers to investigate its roles in health and disease and to explore its potential as a therapeutic target. The application notes and protocols provided here serve as a detailed resource for scientists and drug development professionals working in this exciting field.

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